molecular formula C16H12N2O2S B2903400 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide CAS No. 93666-41-2

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide

Cat. No. B2903400
CAS RN: 93666-41-2
M. Wt: 296.34
InChI Key: FVPAGAJMZNUMER-UHFFFAOYSA-N
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Description

“2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide” is a chemical compound . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity could be found in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H8N2O2S and a molecular weight of 220.25 . For more detailed physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Synthesis and Biological Applications

  • Microwave-Assisted Synthesis : These compounds, including variants like 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines, have been synthesized using microwave irradiation. This method is noted for its efficiency in performing chemical transformations quickly and with high purity (Ashok et al., 2006).

  • Antimicrobial Activities : Certain 1,4-benzothiazine derivatives, created by reacting with compounds like acetyl acetone, have shown promising antibacterial activities against specific bacteria such as Bacillus subtilis and Streptococcus lactis (Dabholkar & Gavande, 2016).

  • Antioxidant Properties : New series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, showing moderate to significant radical scavenging activity. This indicates potential antioxidant applications (Ahmad et al., 2012).

  • Antifungal Activity : Synthesized N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been evaluated for antifungal activity against various fungi, showing appreciable results in primary screenings (Gupta & Wagh, 2006).

Pharmaceutical Research

  • Potential in Neurodegenerative Diseases : Derivatives like benzothiazinones have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease. These compounds show promising results as MAO-B inhibitors and A2A adenosine receptor antagonists (Stössel et al., 2013).

  • Anticonvulsant Activity : Some thiazolidinonyl 2-oxo/thiobarbituric acids and their derivatives have been synthesized and tested for anticonvulsant activity, showing potential as effective treatments (Agarwal et al., 2006).

  • Antimicrobial Agents : N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal species (Incerti et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Unfortunately, the mechanism of action for this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For safety information, it’s recommended to refer to its MSDS .

properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14(17-11-6-2-1-3-7-11)10-15-18-16(20)12-8-4-5-9-13(12)21-15/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPAGAJMZNUMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NC(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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